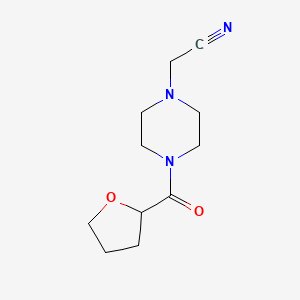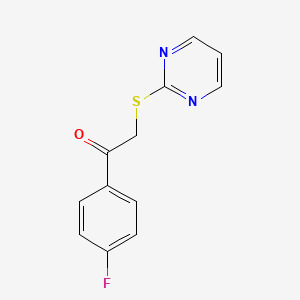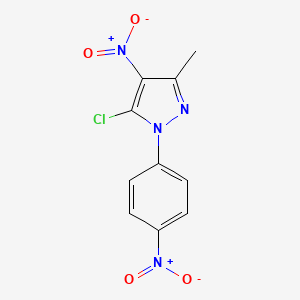
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its chloro, methyl, and nitro substituents, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Cyclization: Formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Formation of nitroso or nitro derivatives.
Reduction Products: Formation of amine derivatives.
Substitution Products: Formation of various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in inflammation or microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the nitrophenyl group.
3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the chloro group.
5-chloro-4-nitro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
The presence of both chloro and nitro groups, along with the nitrophenyl substituent, makes 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole unique in terms of its reactivity and potential applications. These substituents can significantly influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H7ClN4O4 |
|---|---|
Molekulargewicht |
282.64 g/mol |
IUPAC-Name |
5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClN4O4/c1-6-9(15(18)19)10(11)13(12-6)7-2-4-8(5-3-7)14(16)17/h2-5H,1H3 |
InChI-Schlüssel |
YNLZBSNDKBTVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


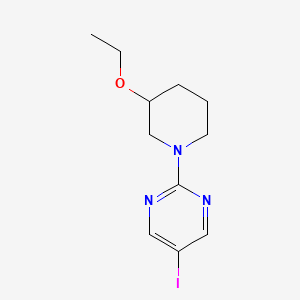

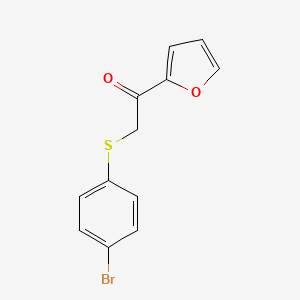
![2,3-Dihydropyrazolo[5,1-b]oxazol-3-ylmethanamine](/img/structure/B14912768.png)

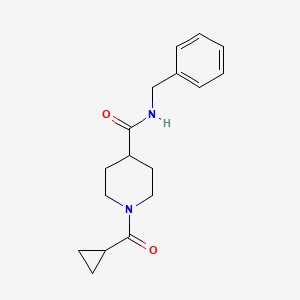

![Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B14912787.png)
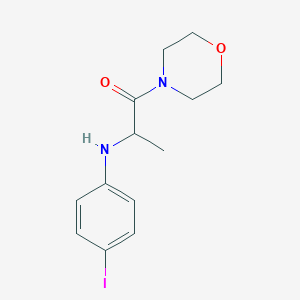
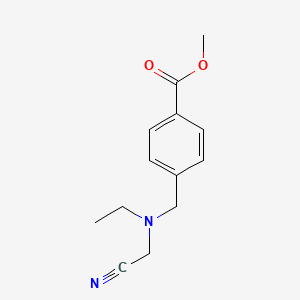
![(3AR,7aR)-1,3-dineopentyloctahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14912791.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14912797.png)
